

The Ethnobotanical Landscape of Mexicanolides: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mexicanolide

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An in-depth exploration of the traditional uses, biological activities, and therapeutic potential of **mexicanolide**-type limonoids derived from plants in the Meliaceae family.

Introduction

Mexicanolides are a complex class of tetranortriterpenoids, commonly known as limonoids, predominantly found in plants belonging to the Meliaceae family. For centuries, indigenous communities across tropical and subtropical regions have utilized plants from genera such as *Swietenia*, *Cedrela*, *Carapa*, and *Khaya* in traditional medicine to treat a wide array of ailments. [1][2][3] Modern phytochemical research has identified **mexicanolides** as significant bioactive constituents within these plants, correlating their presence with observed therapeutic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of **mexicanolide**-containing plants, their associated biological activities, and the underlying molecular mechanisms, tailored for researchers, scientists, and drug development professionals.

Ethnobotanical Uses of Mexicanolide-Containing Plants

The traditional medicinal applications of these plants are diverse, reflecting the broad spectrum of biological activities exhibited by their constituent **mexicanolides**. The table below summarizes the key ethnobotanical uses of prominent **mexicanolide**-producing plants.

Plant Species	Family	Traditional Uses
Swietenia macrophylla (Big-leaf Mahogany)	Meliaceae	Treatment of diabetes, hypertension, malaria, and pain relief.[2][4] The fruit is used in commercial healthcare products to improve blood circulation and skin conditions.[2]
Cedrela odorata (Spanish Cedar)	Meliaceae	Used to reduce fever and pain.[5] Infusions of the bark are used to treat fevers, while decoctions of the leaves and bark are used as a wash for headaches.[5] The bark and sapwood oil are also utilized.[6]
Carapa guianensis (Andiroba)	Meliaceae	The bark, flowers, and seeds have been used for their anti-inflammatory, anti-malarial, analgesic, and repellent properties.[7][8]
Khaya senegalensis (African Mahogany)	Meliaceae	The bark decoction is widely used as a febrifuge and for treating malaria.[9][10] It is also used for skin diseases, diarrhea, rheumatic pains, and ulcers.[11]

Biological Activities and Pharmacological Data

Scientific investigations have validated many of the traditional uses of these plants, attributing significant biological activity to the isolated **mexicanolides**. The primary activities investigated include cytotoxic, anti-inflammatory, antimalarial, and neuroprotective effects.

Cytotoxic Activity

Numerous **mexicanolides** have demonstrated potent cytotoxic effects against various human cancer cell lines. This has led to significant interest in their potential as anticancer agents.

Compound	Plant Source	Cancer Cell Line	IC50 (μM)
Carapanolide C	Carapa guianensis	P388	17.9
L1210	13.3		
Carapanolide D	Carapa guianensis	HL-60	11.0
Carapanolide E	Carapa guianensis	P388	15.8
L1210	18.1		
Carapanolide F	Carapa guianensis	L1210	15.9
Carapanolide I	Carapa guianensis	L1210	16.9

Data sourced from[\[12\]](#).

Anti-inflammatory Activity

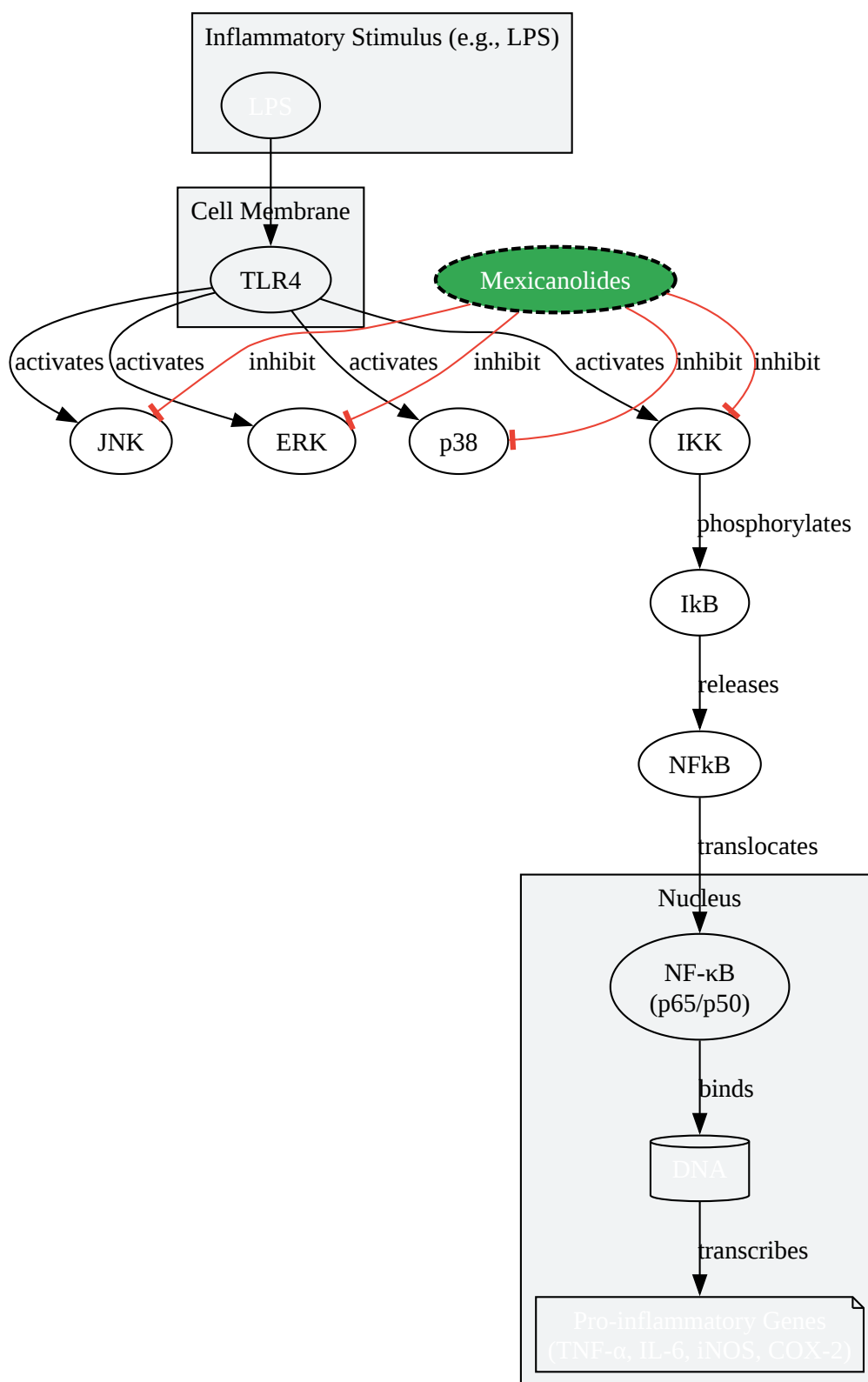
The traditional use of these plants to treat inflammatory conditions is supported by in vitro studies demonstrating the ability of **mexicanolides** and other limonoids to inhibit key inflammatory mediators.

Compound Type	Assay	Key Findings
Limonoids from Chisocheton sp.	Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) in LPS-stimulated THP-1 cells	Several compounds exhibited significant inhibition with IC50 values less than 20 μM. [9] [13]
Limonoids	Inhibition of nitric oxide (NO) production	Intact and C-ring seco limonoids showed potent inhibitory effects. [14]

Signaling Pathways

The biological activities of **mexicanolides** and related limonoids are underpinned by their interaction with key cellular signaling pathways. The primary pathways implicated in their anti-inflammatory and cytotoxic effects are the NF- κ B and MAPK pathways. There is also evidence to suggest the involvement of the PI3K/Akt pathway in the context of cancer.

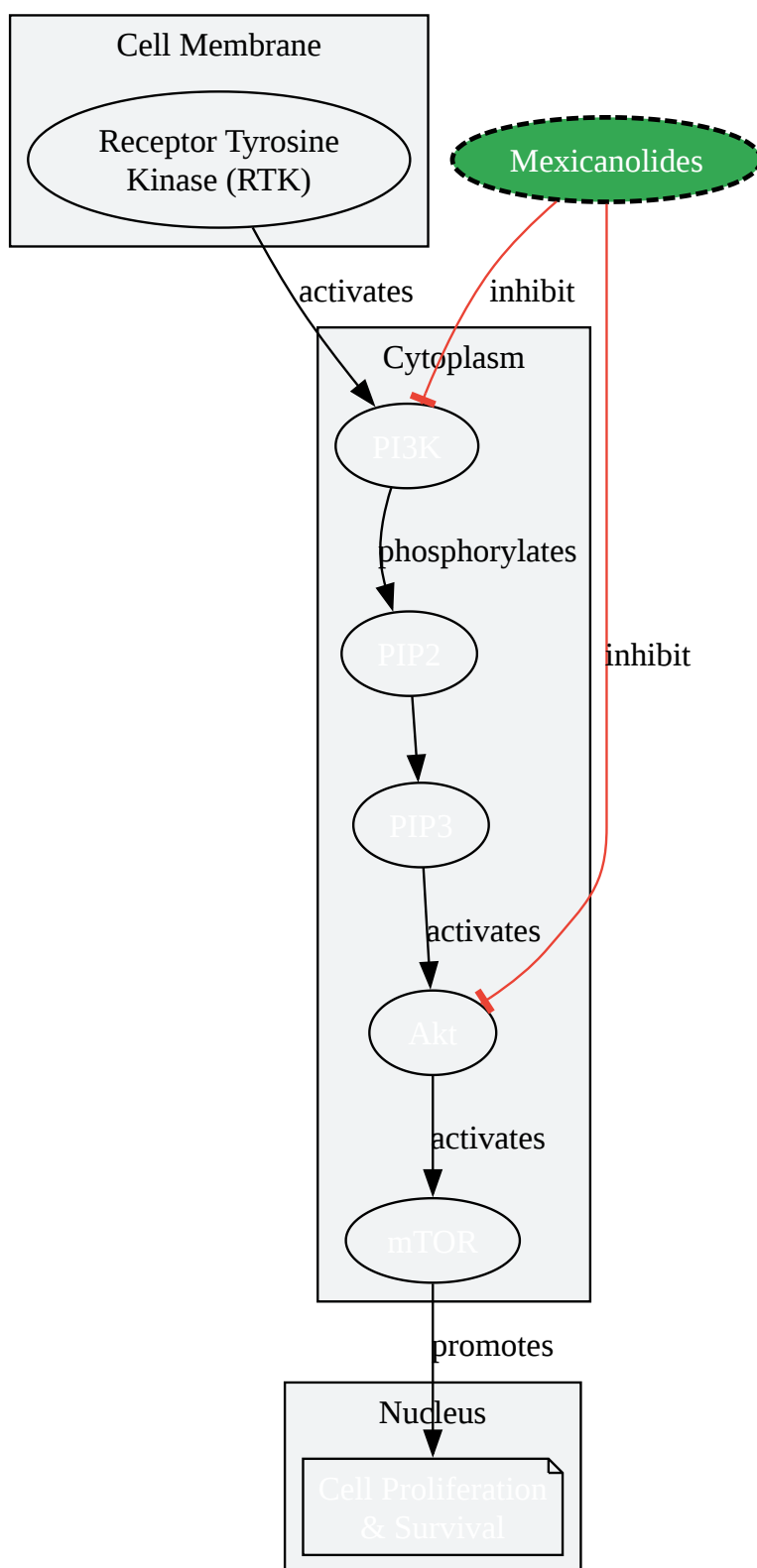
Anti-inflammatory Signaling Pathways



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Caption: Anti-inflammatory mechanism of **mexicanolides** via inhibition of MAPK and NF- κ B pathways.

Cancer-Related Signaling Pathway



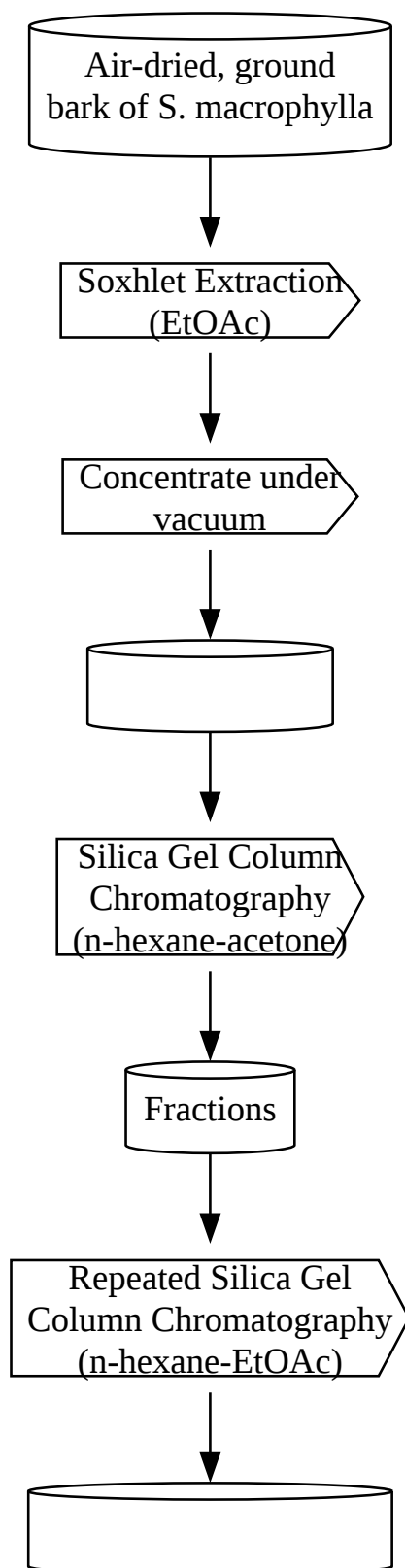
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Caption: Postulated inhibition of the PI3K/Akt pathway in cancer by **mexicanolides**.

Experimental Protocols

Extraction and Isolation of Mexicanolides from *Swietenia macrophylla*

This protocol outlines a general procedure for the extraction and isolation of **mexicanolide**-type limonoids from the bark of *Swietenia macrophylla*.^[1]



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Caption: General workflow for the extraction and isolation of **mexicanolides**.

Methodology:

- Preparation of Plant Material: Air-dry the bark of *Swietenia macrophylla* and grind it into a fine powder.
- Extraction:
 - The powdered bark (e.g., 14 kg) is extracted with ethyl acetate (EtOAc) using a Soxhlet extractor to yield a crude EtOAc extract.[\[1\]](#)
 - The extract is then concentrated under reduced pressure using a rotary evaporator.
- Fractionation:
 - The crude EtOAc extract is subjected to column chromatography (CC) on a silica gel column.
 - Elution is performed with a gradient of n-hexane-acetone (from 100:0 to 0:100) to yield several fractions.[\[1\]](#)
- Purification:
 - Fractions showing the presence of limonoids (as determined by thin-layer chromatography) are further purified.
 - Repeated column chromatography on silica gel with a different solvent system, such as n-hexane-EtOAc, is used to isolate individual compounds.[\[1\]](#)
- Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of isolated **mexicanolides** against cancer cell lines.[\[15\]](#)[\[16\]](#)

Materials:

- Cancer cell lines (e.g., KB, A549, P388, L1210, HL-60)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well microtiter plates
- **Mexicanolide** stock solutions (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest cancer cells and determine cell density using a hemocytometer.
 - Seed the cells into 96-well plates at an appropriate density (e.g., 1×10^4 to 1.5×10^5 cells/well) in 100 μ L of complete medium.
 - Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **mexicanolide** compounds in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
 - Remove the medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
 - Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

- MTT Addition and Incubation:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plates for 5-10 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for assessing anti-inflammatory activity.^{[10][17]}

Materials:

- RAW 264.7 macrophage cell line
- Complete DMEM medium

- Lipopolysaccharide (LPS) from E. coli
- **Mexicanolide** stock solutions (in DMSO)
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO₂) standard solution
- 96-well microtiter plates

Procedure:

- Cell Seeding:
 - Seed RAW 264.7 cells in 96-well plates at a density of 5×10^5 cells/well in 100 μ L of complete DMEM.
 - Incubate for 12-24 hours at 37°C and 5% CO₂ to allow for adherence.
- Compound Pre-treatment:
 - Treat the cells with various concentrations of the **mexicanolide** compounds for 1-2 hours before LPS stimulation.
- LPS Stimulation:
 - Stimulate the cells by adding LPS to a final concentration of 1 μ g/mL to all wells except the negative control.
 - Incubate the plates for 24 hours.
- Nitrite Measurement (Griess Assay):
 - After incubation, collect 50 μ L of the cell culture supernatant from each well.
 - Add 50 μ L of Griess Reagent to each supernatant sample in a new 96-well plate.
 - Incubate at room temperature for 10-15 minutes in the dark.

- Absorbance Reading:
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using known concentrations of sodium nitrite.
 - Calculate the nitrite concentration in the samples from the standard curve.
 - Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

The ethnobotanical uses of plants containing **mexicanolides** have provided a valuable foundation for modern pharmacological research. The demonstrated cytotoxic and anti-inflammatory activities of these compounds, coupled with initial insights into their modulation of key signaling pathways like NF- κ B and MAPK, highlight their significant therapeutic potential. For drug development professionals, **mexicanolides** represent a rich source of complex natural scaffolds for the design of novel therapeutic agents.

Future research should focus on:

- Mechanism of Action: A deeper elucidation of the specific molecular targets and signaling pathways affected by different **mexicanolides**.
- In Vivo Studies: Translation of the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of **mexicanolide** derivatives to optimize potency and reduce toxicity.
- Conservation: Sustainable harvesting and cultivation practices for the source plants are crucial to ensure the long-term availability of these valuable natural products.

By integrating traditional knowledge with modern scientific techniques, the full therapeutic potential of **mexicanolides** can be unlocked, paving the way for the development of new and

effective drugs for a range of human diseases.

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